![molecular formula C12H11BrN2O2 B12922997 4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde CAS No. 101853-88-7](/img/structure/B12922997.png)
4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C11H11BrN2O It is an imidazole derivative that features a bromine atom, a methoxybenzyl group, and a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of boron reagents for coupling reactions. The selection of appropriate reagents and catalysts is crucial for optimizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an imidazole ring.
4-Bromo-1-(4-methoxybenzyl)-1H-indole: Contains an indole ring, which imparts different chemical properties and reactivity.
Uniqueness
4-Bromo-1-(4-methoxybenzyl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
101853-88-7 |
|---|---|
Formule moléculaire |
C12H11BrN2O2 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
5-bromo-3-[(4-methoxyphenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)6-15-8-14-12(13)11(15)7-16/h2-5,7-8H,6H2,1H3 |
Clé InChI |
FOMVPOCQLWZMDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=NC(=C2C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




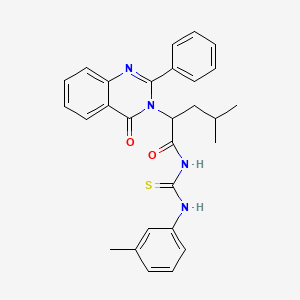
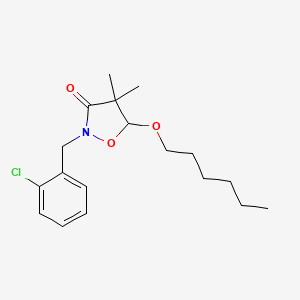
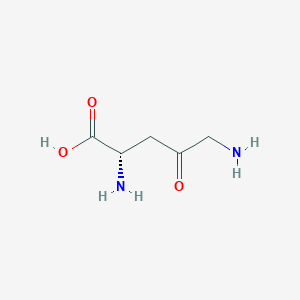
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)
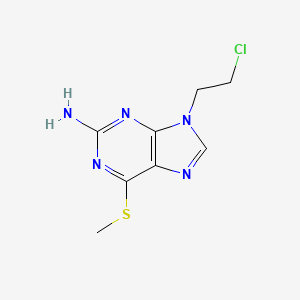
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
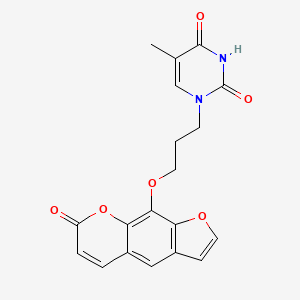
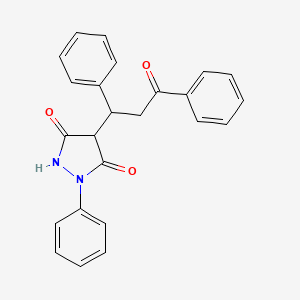

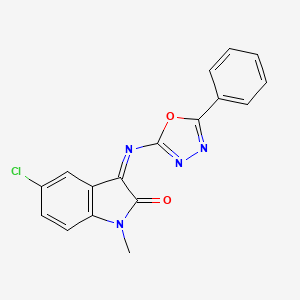
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)

